molecular formula C15H15NO3 B5889429 ethyl (4-phenoxyphenyl)carbamate

ethyl (4-phenoxyphenyl)carbamate

Cat. No.: B5889429
M. Wt: 257.28 g/mol
InChI Key: ODAFQHLBTUHDCQ-UHFFFAOYSA-N
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Description

Ethyl (4-phenoxyphenyl)carbamate is a carbamate-based compound of significant interest in scientific research, particularly in the field of insect physiology and development. This compound is structurally analogous to the insect growth regulator Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate), which is known to act as a juvenile hormone analog (JHA) . Unlike neurotoxic insecticides, its primary research value lies in its specific mechanism of action: it mimics the natural juvenile hormones in insects, disrupting their normal growth process by preventing larvae from maturing into adults and inhibiting embryogenesis . Studies on the related Fenoxycarb have shown it to be effective in controlling a range of insect species in agricultural and stored product settings, including moths, scale insects, fleas, and cockroaches . Its insect-specific action contributes to its profile as a compound with low mammalian toxicity, though it is important to note that it may pose a higher risk to non-target aquatic invertebrates and is considered a potential endocrine disruptor . Researchers utilize this compound to study endocrine disruption, insect life cycles, and the development of novel pest management strategies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use of any kind. The following table compares the core identifiers of the target compound and its well-studied analog for research clarity: Compound Comparison | Property | this compound (Target Compound) | Fenoxycarb (Closely Related Analog) | | :---

Properties

IUPAC Name

ethyl N-(4-phenoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)16-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAFQHLBTUHDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-phenoxyphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This versatile, one-pot procedure avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthesis methods, such as the conversion of low-concentration CO2 into carbamates using Si(OMe)4 and DBU, is also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-phenoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles and electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl carbamate derivatives, while reduction may produce simpler carbamate compounds.

Scientific Research Applications

Ethyl (4-phenoxyphenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

Ethyl (4-phenoxyphenyl)carbamate exerts its effects by mimicking the action of natural juvenile hormones in insects. It binds to specific hormone receptors, disrupting the normal development and reproduction processes. This leads to the inhibition of molting and other growth-related activities, ultimately controlling insect populations .

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Carbamate (Urethane)
  • Structure : CH₃CH₂-O-CO-NH₂.
  • Properties: A well-studied carcinogen (IARC Group 2A) found in alcoholic beverages like cachaça and Huangjiu. Ethyl carbamate forms via reactions between ethanol and urea, cyanate, or citrulline .
  • Toxicity: Induces oxidative stress and carcinogenicity in rodent models, with mechanisms involving reactive oxygen species (ROS) generation .
  • Regulatory Status : Regulated in spirits (e.g., Canada’s limit: 150 µg/L), though 42% of Brazilian cachaças exceed 210 µg/L .
Vinyl Carbamate
  • Structure : CH₂=CH-O-CO-NH₂.
  • Comparison: Potency: 10–50× more carcinogenic than ethyl carbamate in inducing lung adenomas, liver carcinomas, and skin tumors in mice . Mutagenicity: Mutagenic in Salmonella typhimurium assays with liver microsomes, unlike ethyl carbamate . Metabolism: Not a metabolite of ethyl carbamate but shares adduct formation pathways in hepatic DNA .
Ethyl N-Hydroxycarbamate
  • Structure : CH₃CH₂-O-CO-NH-OH.
  • Activity: Weak direct mutagenicity (2–3 revertants/µmol in S. typhimurium) and inhibited by liver preparations. Less carcinogenic than vinyl carbamate .
4-Phenoxyphenyl-Substituted Carbamates
  • Features a 4-phenoxyphenyl group linked to an isoxazole ring, synthesized via catalyst-free aqueous ethanol methods . Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate: A photostable retigabine derivative with Kv-7 channel activity .
  • Key Differences: Lipophilicity: Bulky 4-phenoxyphenyl groups increase lipophilicity compared to simpler alkylcarbamates, affecting pharmacokinetics (e.g., log k values in HPLC) . Biological Activity: Substituents like phenoxy groups enhance binding affinity in drug candidates (e.g., resistance-modifying agents in MRSA treatments) .

Physicochemical and Toxicological Profiles

Compound Substituent Carcinogenicity Mutagenicity Lipophilicity (log k) Key Applications/Findings
Ethyl carbamate None (OCH₂CH₃) High (IARC 2A) Low Low Carcinogen in spirits
Vinyl carbamate Vinyl group Very High High (with liver S9) Moderate Tumor initiation in skin/lung
Ethyl N-hydroxycarbamate N-hydroxy group Moderate Weak Moderate Research on metabolic pathways
Ethyl (4-phenoxyphenyl)carbamate 4-phenoxyphenyl Unknown Unknown High (predicted) Pharmaceutical intermediates

Q & A

Q. What computational tools are most effective for predicting the environmental fate of this compound?

  • Methodological Answer : EPI Suite estimates biodegradation half-lives and bioaccumulation potential. Molecular docking with environmental enzymes (e.g., cytochrome P450) simulates metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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